molecular formula C20H16O2 B14189153 8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-72-6

8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one

Katalognummer: B14189153
CAS-Nummer: 923026-72-6
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: AIMYDPIECPPUNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as photochromic compounds used in lenses and coatings.

Wirkmechanismus

The mechanism of action of 8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one: Lacks the methyl group at the 8-position.

    8-Methyl-1H-naphtho[2,3-c]pyran-4(3H)-one: Lacks the phenyl group at the 10-position.

    1H-naphtho[2,3-c]pyran-4(3H)-one: Lacks both the methyl and phenyl groups.

Uniqueness

8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity, biological activity, and physical properties

Eigenschaften

CAS-Nummer

923026-72-6

Molekularformel

C20H16O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

8-methyl-10-phenyl-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C20H16O2/c1-13-7-8-15-10-17-18(11-22-12-19(17)21)20(16(15)9-13)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI-Schlüssel

AIMYDPIECPPUNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C3=C(C=C2C=C1)C(=O)COC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.